Methyl 9-chloroperfluorononanoate

Description

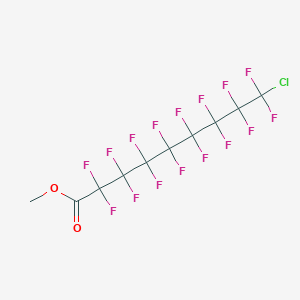

Methyl 9-chloroperfluorononanoate is a fluorinated organic compound characterized by a perfluorinated nonanoate backbone (nine carbons), a methyl ester group, and a chlorine substituent at the 9th position. This structure combines the chemical inertness of perfluorinated alkyl chains with the reactivity of a chloro-substituent, making it distinct among perfluoroalkyl esters. Its applications may include use as a surfactant, coating additive, or intermediate in specialty chemical synthesis. However, its environmental persistence and toxicity profile require careful evaluation due to structural similarities to regulated per- and polyfluoroalkyl substances (PFAS) .

Properties

IUPAC Name |

methyl 9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3ClF16O2/c1-29-2(28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(11,26)27/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAWNZHEMRKCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3ClF16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 9-chloroperfluorononanoate typically involves the esterification of 9-chloroperfluorononanoic acid with methanol . This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods often involve the use of specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates .

Chemical Reactions Analysis

Methyl 9-chloroperfluorononanoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol group, although this is less common due to the stability of the ester bond.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 9-chloroperfluorononanoate has a wide range of applications in scientific research:

Biology: Its stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to resist metabolic breakdown.

Mechanism of Action

The mechanism of action of Methyl 9-chloroperfluorononanoate is primarily related to its chemical stability and resistance to degradation. Its molecular structure allows it to interact with various molecular targets without undergoing significant chemical changes. This makes it an ideal candidate for applications where long-term stability is required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Perfluoroalkyl Esters and Acids

a) Perfluorooctanoic Acid (PFOA)

- Structure : PFOA (C₈F₁₅COOH) is an eight-carbon perfluorinated carboxylic acid.

- Key Differences: Methyl 9-chloroperfluorononanoate has a longer chain (C9 vs. C8), a methyl ester group (vs. carboxylic acid), and a terminal chlorine.

b) Ethyl Heptadecafluorononanoate ([30377-52-7])

- Structure: Ethyl ester of a fully perfluorinated nonanoic acid (C₈F₁₇COOCH₂CH₃).

- Comparison: Unlike this compound, this compound lacks chlorine and has an ethyl ester group.

Chlorinated Perfluoroalkyl Compounds

a) 2,4,6,8,9-Pentachloro-dodecafluorononanoic Acid ([754-87-0])

- Structure: A nonanoic acid with five chlorine and twelve fluorine substituents.

- Contrast: this compound has a single chlorine, which may reduce steric hindrance and alter reactivity. The methyl ester group also differentiates its solubility and metabolic pathways compared to the free acid form .

Non-Perfluorinated Methyl Esters

a) Methyl 9-(2-Propylphenyl)nonanoate ([17670-86-9])

- Structure: A branched nonanoate ester with a 2-propylphenyl group.

- Differences: The hydrocarbon chain and aromatic substituent contrast sharply with the perfluorinated, chlorine-containing structure of this compound. This results in lower thermal stability and higher biodegradability for the non-fluorinated analog .

b) Methyl Salicylate

- Properties : A simple aromatic ester with a boiling point of 222°C and moderate polarity.

- Comparison: this compound’s perfluorinated chain would confer extreme hydrophobicity and higher thermal stability (e.g., boiling point >250°C estimated) compared to methyl salicylate .

Physicochemical Properties and Environmental Impact

Physical Properties

- Solubility : Expected to be insoluble in water due to the perfluorinated chain, similar to PFOA esters.

- Thermal Stability: Perfluorination and the ester group likely enhance resistance to thermal degradation compared to non-fluorinated esters .

Environmental Persistence

- Degradation: The C-F bond’s strength renders perfluorinated chains resistant to hydrolysis and UV degradation.

Toxicity

- However, esterification could reduce cellular uptake compared to free acids .

Biological Activity

Methyl 9-chloroperfluorononanoate is a fluorinated compound that has garnered attention in various fields, particularly in environmental science and toxicology. This article focuses on its biological activity, examining its effects on living organisms, potential therapeutic applications, and environmental implications.

This compound is characterized by its perfluorinated structure, which contributes to its unique chemical behavior. The molecular formula is , with a molecular weight of approximately 400.0 g/mol. Its fluorinated nature makes it hydrophobic and resistant to degradation, which raises concerns regarding bioaccumulation and toxicity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties, cytotoxicity, and effects on cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against certain bacterial strains. A study highlighted its efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. However, it showed limited activity against Gram-negative bacteria, suggesting a selective mechanism of action.

Cytotoxicity

Cytotoxicity assays conducted on human cell lines revealed that this compound has a dose-dependent toxic effect. The half-maximal inhibitory concentration (IC50) was determined to be approximately 100 µg/mL for several cell lines, indicating potential risks for human health upon exposure.

The precise mechanism by which this compound exerts its biological effects remains partially understood. However, it is hypothesized that the compound disrupts cellular membranes due to its lipophilic nature, leading to increased permeability and subsequent cell death.

Case Studies

Several case studies have explored the implications of this compound in both environmental and health contexts:

- Environmental Impact Study : A longitudinal study assessed the persistence of this compound in aquatic ecosystems. Results indicated significant bioaccumulation in fish species, raising concerns about trophic transfer and long-term ecological consequences.

- Health Risk Assessment : A case study involving occupational exposure among workers handling fluorinated compounds highlighted elevated levels of this compound in blood samples. Associated health effects included respiratory issues and skin irritation.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria; MIC: 50-200 µg/mL |

| Cytotoxicity | IC50: ~100 µg/mL for human cell lines |

| Environmental Persistence | Significant bioaccumulation observed in aquatic species |

| Occupational Exposure | Elevated blood levels linked to respiratory issues |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.